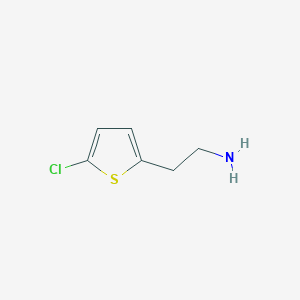

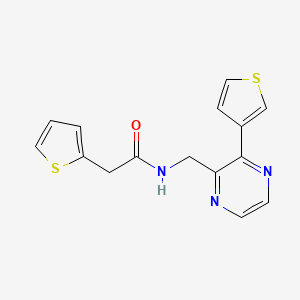

2-(5-Chlorothiophen-2-YL)ethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(5-Chlorothiophen-2-YL)ethan-1-amine, also known as 5-chlorothiophen-2-yl ethanamine or 5-chloro-2-thiopheneethanamine, is an organosulfur compound used in various scientific research applications. It is a colorless liquid, with a boiling point of 105-106 °C and a melting point of -20 °C. It is soluble in water, ethanol, and ether, and is used as a reagent in organic synthesis.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

One significant application of 2-(5-Chlorothiophen-2-yl)ethan-1-amine is in the synthesis of complex organic compounds. For instance, it has been involved in the development of various aminobenzo[b]thiophenes through efficient one-pot synthesis processes, leveraging reactions like the Willgerodt–Kindler route. These methods facilitate the creation of compounds with potential in materials science and pharmaceutical research (Androsov et al., 2010). Furthermore, the structure and hydrogen bonding patterns of compounds containing the 5-chlorothiophen-2-yl group have been elucidated, providing insights into their chemical behavior and interactions, which are crucial for designing new molecules with desired properties (Girisha et al., 2016).

Corrosion Inhibition

Another area of research involves the exploration of thiophene derivatives, including those related to this compound, as corrosion inhibitors. These compounds have shown promise in protecting metals against corrosion, a critical concern in various industrial applications. Quantum chemical parameters and molecular dynamics simulations have provided valuable insights into their effectiveness, paving the way for the development of more efficient and environmentally friendly corrosion inhibitors (Kaya et al., 2016).

Antimicrobial and Antifungal Activity

Compounds synthesized from this compound have been tested for antimicrobial and antifungal activities, demonstrating the potential for developing new therapeutic agents. Such research addresses the growing need for novel antimicrobials in the face of rising antibiotic resistance. Studies on substituted benzo[d]thiazole amides, for example, have revealed compounds with activity levels comparable to established medicinal standards, underscoring the therapeutic potential of these molecules (Pejchal et al., 2015).

Catalytic Activities

Research has also explored the catalytic capabilities of compounds derived from or related to this compound. These studies focus on enhancing the efficiency of chemical reactions, which is fundamental in the synthesis of complex molecules for pharmaceuticals and materials science. For instance, investigations into palladacycle and phosphorus ylide complexes have provided insights into their use in catalyzing reactions such as the Suzuki-Miyaura coupling, a pivotal reaction in organic synthesis (Karami et al., 2016).

Propriétés

IUPAC Name |

2-(5-chlorothiophen-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNS/c7-6-2-1-5(9-6)3-4-8/h1-2H,3-4,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWABEWHMMLQLSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

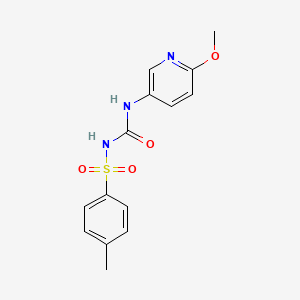

![2-(isopropylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2680284.png)

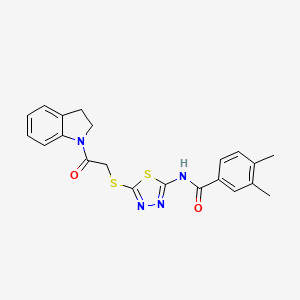

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide](/img/structure/B2680296.png)

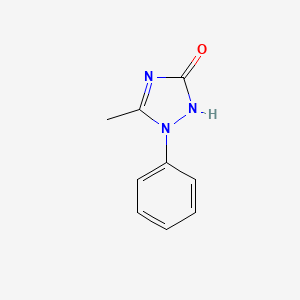

![2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide](/img/structure/B2680297.png)

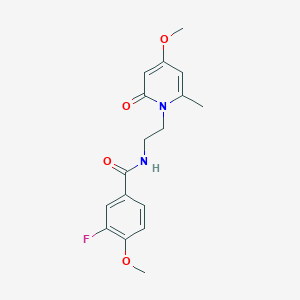

![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2680299.png)

![1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2680300.png)

![N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide](/img/structure/B2680302.png)